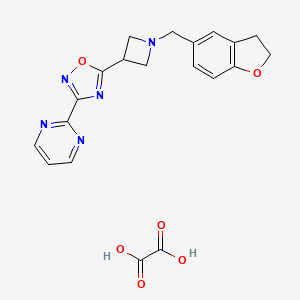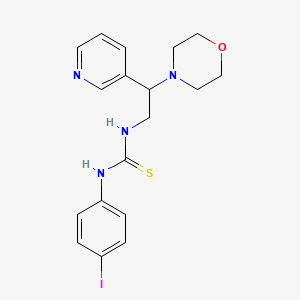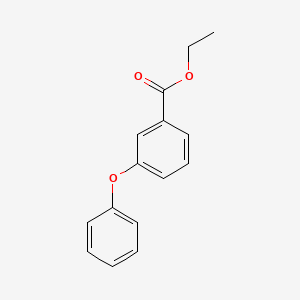
Ethyl 3-phenoxybenzoate
Descripción general
Descripción
Ethyl 3-phenoxybenzoate, also known as ethyl benzyl phenoxyacetate, is an organic compound . It is a colorless or white to yellow liquid or powder or crystals .
Synthesis Analysis
Ethyl 3-phenoxybenzoate can be synthesized from Ethanol and 3-Phenoxybenzoic acid . The synthesis is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 hour .Molecular Structure Analysis
The molecular weight of Ethyl 3-phenoxybenzoate is 242.27 . The IUPAC name is ethyl 3-phenoxybenzoate . The InChI code is 1S/C15H14O3/c1-2-17-15 (16)12-7-6-10-14 (11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 .Chemical Reactions Analysis
The aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides . The reaction was carried out with an equimolar ratio of reagents and stirring at 0 – 5°C for 1 – 2 hours .Physical And Chemical Properties Analysis
Ethyl 3-phenoxybenzoate is stored at room temperature . It is shipped at room temperature .Aplicaciones Científicas De Investigación
Comprehensive Analysis of Ethyl 3-phenoxybenzoate Applications
Ethyl 3-phenoxybenzoate is a compound with a broad spectrum of applications in scientific research due to its structural features and pharmacological properties. Below is a detailed analysis of six unique applications, each presented in a separate section.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist: Ethyl 3-phenoxybenzoate derivatives have been found to exhibit agonist activity for PPAR, which is a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. PPAR agonists are crucial in the study of metabolic disorders, particularly diabetes, as they play a significant role in the regulation of fatty acid storage and glucose metabolism .
Glucokinase Activation: Glucokinase is an enzyme that facilitates the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis. Ethyl 3-phenoxybenzoate derivatives have been shown to activate glucokinase, which is an essential process in glycemic regulation and is of particular interest in diabetes research .
Antiglycation Agent: Protein glycation is a non-enzymatic process where sugars bind to proteins, significantly altering their function and structure, often resulting in various chronic diseases. Some derivatives of Ethyl 3-phenoxybenzoate have been identified as potential inhibitors of protein glycation, making them valuable in the prevention and treatment of complications arising from diabetes .
Antimicrobial Activity: The structural analogs of Ethyl 3-phenoxybenzoate have been associated with high biological activity, including antimicrobial properties. This makes them candidates for the development of new antimicrobial agents that could be used to treat various infections .
Environmental Biodegradation: Ethyl 3-phenoxybenzoate is an important intermediate in the synthesis of pyrethroids and is also a metabolic product of their degradation. Microorganisms that can utilize Ethyl 3-phenoxybenzoate as a carbon source are of significant interest in environmental biodegradation, particularly in the breakdown of persistent organic pollutants .
Anti-inflammatory and Analgesic Properties: Compounds containing the diphenyloxide fragment, such as Ethyl 3-phenoxybenzoate, are known for their efficacy as anti-inflammatory and analgesic agents. This application is crucial in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced toxicity .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ethyl 3-phenoxybenzoate primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the metabolism of carbohydrates .
Mode of Action
Ethyl 3-phenoxybenzoate interacts with its targets by exhibiting agonist activity towards PPAR-γ and activating glucokinase . This means that Ethyl 3-phenoxybenzoate can bind to these targets and induce a biological response, leading to changes in cellular functions . Additionally, Ethyl 3-phenoxybenzoate has been found to inhibit protein glycation , a process that can lead to the accumulation of harmful compounds in the body.
Biochemical Pathways
The activation of PPAR-γ and glucokinase by Ethyl 3-phenoxybenzoate affects various biochemical pathways. For instance, the activation of PPAR-γ can regulate the transcription of genes involved in lipid metabolism, inflammation, and adipogenesis . On the other hand, the activation of glucokinase can enhance glucose utilization and insulin secretion, which are critical processes in the regulation of blood glucose levels .
Result of Action
The molecular and cellular effects of Ethyl 3-phenoxybenzoate’s action primarily involve changes in gene expression and metabolic processes. By activating PPAR-γ and glucokinase, Ethyl 3-phenoxybenzoate can influence the transcription of various genes and enhance glucose metabolism . These changes can lead to various physiological effects, such as improved lipid metabolism and blood glucose regulation .
Propiedades
IUPAC Name |
ethyl 3-phenoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-15(16)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKYKBFMRILRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346970 | |
| Record name | Ethyl 3-phenoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenoxybenzoate | |
CAS RN |
60677-14-7 | |
| Record name | Ethyl 3-phenoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

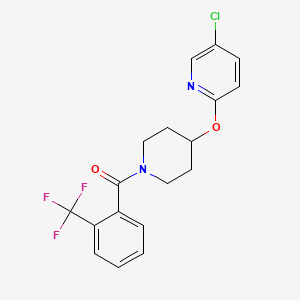
![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596746.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2596747.png)
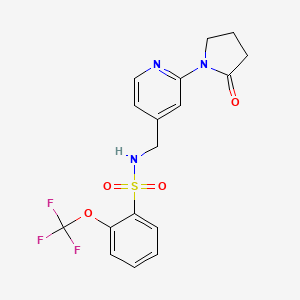
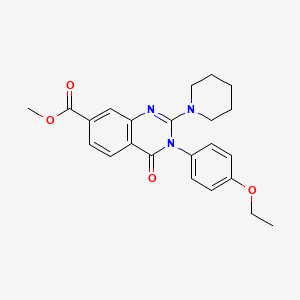
![N-(5-chloro-2,4-dimethoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]propanamide](/img/structure/B2596753.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-phenylbutane-1,4-dione](/img/structure/B2596754.png)

![[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2596756.png)
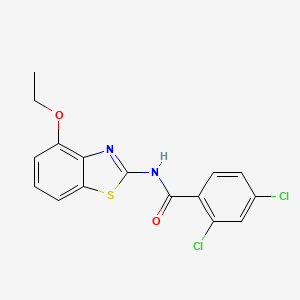
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596764.png)

